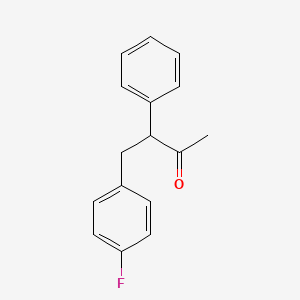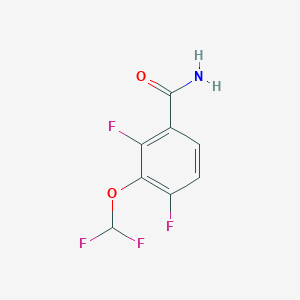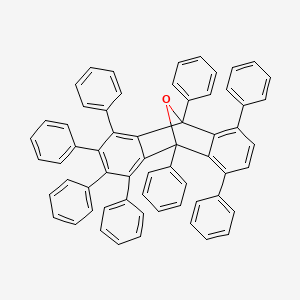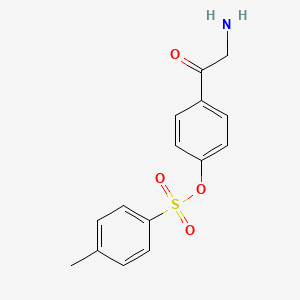
1-Methyl-1-octylpyrrolidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-octylpyrrolidin-1-ium is a quaternary ammonium compound with the molecular formula C13H28N. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .
Métodos De Preparación
1-Methyl-1-octylpyrrolidin-1-ium can be synthesized through a variety of methods. One common synthetic route involves the alkylation of pyrrolidine with an alkyl halide. For example, the reaction of pyrrolidine with 1-bromooctane in the presence of a base can yield 1-octylpyrrolidine. This intermediate can then be methylated using methyl iodide to produce this compound .
Industrial production methods often involve similar steps but are optimized for larger scales. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
1-Methyl-1-octylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Aplicaciones Científicas De Investigación
1-Methyl-1-octylpyrrolidin-1-ium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-octylpyrrolidin-1-ium involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. This interaction is often mediated by the compound’s ability to form hydrogen bonds and electrostatic interactions with membrane components .
In chemical reactions, its mechanism of action is largely determined by its ability to stabilize transition states and intermediates through solvation and ionic interactions. This property makes it an effective catalyst and solvent in various chemical processes .
Comparación Con Compuestos Similares
1-Methyl-1-octylpyrrolidin-1-ium can be compared with other similar compounds, such as:
1-Methyl-1-butylpyrrolidin-1-ium: This compound has a shorter alkyl chain, resulting in different solvation properties and lower thermal stability.
1-Methyl-1-hexylpyrrolidin-1-ium: With an intermediate alkyl chain length, this compound exhibits properties between those of 1-Methyl-1-butylpyrrolidin-1-ium and this compound.
1-Methyl-1-decylpyrrolidin-1-ium: This compound has a longer alkyl chain, leading to higher viscosity and lower solubility in certain solvents.
The uniqueness of this compound lies in its optimal balance of solvation properties, thermal stability, and low volatility, making it suitable for a wide range of applications .
Propiedades
Número CAS |
867212-80-4 |
|---|---|
Fórmula molecular |
C13H28N+ |
Peso molecular |
198.37 g/mol |
Nombre IUPAC |
1-methyl-1-octylpyrrolidin-1-ium |
InChI |
InChI=1S/C13H28N/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14/h3-13H2,1-2H3/q+1 |
Clave InChI |
JWPBORWCDZAHAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[N+]1(CCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)


![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)

![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)

